![molecular formula C9H8BrNO B1377850 6-Bromo-3-methoxy-2-methylbenzonitrile CAS No. 1420537-63-8](/img/structure/B1377850.png)
6-Bromo-3-methoxy-2-methylbenzonitrile
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Overview
Description
Scientific Research Applications
Spectroscopic Investigations
A study by Shajikumar and Raman (2018) explored the electronic structure and vibrational properties of a related compound, 4-Bromo-3-methylbenzonitrile, through experimental and theoretical spectroscopic investigations. This research provides insights into the molecular geometry and vibrational frequencies of similar bromo-methylbenzonitrile compounds, which could be relevant for understanding 6-Bromo-3-methoxy-2-methylbenzonitrile (Shajikumar & Raman, 2018).
Antimicrobial Activity
Gadaginamath and Patil (2002) synthesized a compound, 6-bromo-1-butyl-3-ethoxycarbonyl-2-methylindol-5-yloxyacetonitrile, and tested it for antimicrobial activities. Although not directly related, this study highlights the potential of bromo-methylbenzonitrile derivatives in antimicrobial applications, which could be relevant for 6-Bromo-3-methoxy-2-methylbenzonitrile (Gadaginamath & Patil, 2002).
Improved Synthetic Methods
Zheng et al. (2009) reported an improved synthesis method for 1-Chloro-6-methoxy-isoquinolin-3-ol and its derivatives. This study is relevant for understanding efficient synthesis routes for complex molecules, which may include 6-Bromo-3-methoxy-2-methylbenzonitrile (Zheng, Wang, Scola, & D'Andrea, 2009).
Second Harmonic Generation Studies
Kumar and Raman (2017) conducted studies on 5-Bromo-2-methoxybenzonitrile, focusing on its equilibrium geometric structure and non-linear optical properties. Such studies are indicative of the potential applications of bromo-methylbenzonitrile derivatives in optical technologies, possibly extending to 6-Bromo-3-methoxy-2-methylbenzonitrile (Kumar & Raman, 2017).
Synthesis and Applications in Mild Steel Corrosion Inhibition
Verma, Quraishi, and Singh (2015) synthesized 2-aminobenzene-1,3-dicarbonitriles derivatives and investigated their corrosion inhibition properties on mild steel. While not directly related to 6-Bromo-3-methoxy-2-methylbenzonitrile, this study demonstrates the potential application of similar compounds in industrial corrosion inhibition (Verma, Quraishi, & Singh, 2015).
Nucleophilic Substitution Studies
Guo et al. (2008) studied the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution. This research could be insightful for understanding the chemical behavior and potential reactivity of 6-Bromo-3-methoxy-2-methylbenzonitrile in similar substitution reactions (Guo, Alagille, Tamagnan, Price, & Baldwin, 2008).
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-methoxy-2-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALOTEFFPYWJCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271216 |
Source
|
Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methoxy-2-methylbenzonitrile | |
CAS RN |
1420537-63-8 |
Source
|
Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420537-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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